Necrostatin 2 S enantiomer
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Overview
Description
Necrostatin 2 S enantiomer is a specific form of Necrostatin 2, a potent inhibitor of necroptosis, a regulated form of cell death that resembles necrosis. This compound acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway .
Mechanism of Action
Target of Action
The primary target of Necrostatin 2 S enantiomer is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a form of regulated non-apoptotic cell death .
Mode of Action
This compound acts as a potent inhibitor of necroptosis by inhibiting RIPK1 . It prevents the formation of the necrosome complex and the execution of the necroptotic program . This interaction with RIPK1 results in the stabilization of the inactive conformation of RIPK1 .
Biochemical Pathways
Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1, RIPK3, and mixed lineage kinase domain-like (MLKL) are key components in the necroptosis signaling pathway . This compound, by inhibiting RIPK1, affects this pathway and its downstream effects.
Pharmacokinetics
It is soluble in dmso , which could impact its bioavailability. More research would be needed to fully understand its pharmacokinetic properties.
Result of Action
The inhibition of RIPK1 by this compound prevents the execution of the necroptotic program . This results in the prevention of cell swelling, plasma membrane rupture, and the release of cellular contents, which are characteristic features of necroptosis .
Action Environment
It is known that the compound is stable for up to 3 years in powder form at -20°c and for 1 year in solvent at -80°c
Biochemical Analysis
Biochemical Properties
Necrostatin 2 S enantiomer interacts with RIPK1, a key enzyme in the necroptosis pathway . It inhibits the kinase activity of RIPK1, thereby preventing the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a critical step in the execution of necroptosis .
Cellular Effects
This compound has been shown to inhibit necroptosis in various cell types . By inhibiting RIPK1, it prevents the activation of downstream signaling pathways involved in necroptosis, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of RIPK1 . This inhibition prevents the phosphorylation and oligomerization of MLKL, thereby blocking the execution of necroptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models have been demonstrated in studies involving ischemic stroke
Metabolic Pathways
Given its role as a RIPK1 inhibitor, it likely interacts with enzymes and cofactors involved in the necroptosis pathway .
Transport and Distribution
Given its role in inhibiting necroptosis, it likely interacts with intracellular signaling molecules and may be localized to areas of the cell where these signaling pathways are active .
Subcellular Localization
Given its role in inhibiting necroptosis, it is likely localized to areas of the cell where RIPK1 and other proteins involved in necroptosis are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Necrostatin 2 S enantiomer involves several steps, starting from commercially available starting materials. The key steps include the formation of the indole ring and the subsequent introduction of the thiohydantoin moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Necrostatin 2 S enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Necrostatin 2 S enantiomer has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study necroptosis and related pathways.
Biology: Employed in cellular studies to investigate the mechanisms of necroptosis and cell death.
Medicine: Explored for its potential therapeutic applications in conditions involving necroptosis, such as ischemic stroke and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting necroptosis pathways
Comparison with Similar Compounds
Similar Compounds
Necrostatin 1: Another potent inhibitor of necroptosis, but with a different mechanism of action.
Necrostatin 3: Targets the same pathway but through distinct mechanisms.
Necrostatin 5: Also inhibits RIPK1 but differs in its binding and inhibitory properties
Uniqueness
Necrostatin 2 S enantiomer is unique due to its specific stereochemistry, which contributes to its selective inhibition of RIPK1 without targeting other pathways. This specificity makes it a valuable tool in studying necroptosis and developing targeted therapies .
Properties
IUPAC Name |
(5S)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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